(2S,3R)-2,3,4-Trihydroxybutanal-13C-2
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Overview
Description
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is a stereoisomeric compound with significant importance in organic chemistry and biochemistry. It is characterized by its three hydroxyl groups and an aldehyde group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 typically involves the manipulation of functional groups on precursor molecules. One common method is the directed manipulation of functional groups at specific carbon atoms of a precursor like D-glucose . This process often involves steps such as epoxidation, dihydroxylation, or aminohydroxylation to introduce the necessary hydroxyl groups in a stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts such as carbonyl reductase from specific bacteria to catalyze the asymmetric reduction of ketoesters . This method is environmentally friendly and suitable for large-scale production due to its high yield and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 exerts its effects involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes, influencing their activity and stability . The aldehyde group can also participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxydecanoic acid: A non-proteinogenic amino acid with similar stereochemistry.
(2S,3R)-3-Methylglutamate: An amino acid derivative with similar functional groups.
Uniqueness
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is unique due to its specific combination of three hydroxyl groups and an aldehyde group, which provides it with distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C4H8O4 |
---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
(2S,3R)-2,3,4-trihydroxy(413C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i2+1 |
InChI Key |
YTBSYETUWUMLBZ-NKJBUKNRSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
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